5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

Catalog No.
S828743
CAS No.
501698-31-3
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

CAS Number

501698-31-3

Product Name

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carboxylic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)

InChI Key

JQLASBNYQPPBCN-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C(=O)O

Canonical SMILES

CC1=NN=C(S1)C(=O)O

Organic Chemistry and Pharmaceuticals

Antibacterial Activity

Cytostatic Treatment

Antifungal Activity

Pharmacological Potentials

Material Science

Antimicrobial Activity

Antiviral Potential

Synthesis of Other Compounds

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound characterized by a ring structure that incorporates both sulfur and nitrogen atoms. Its chemical formula is C4_4H4_4N2_2O2_2S, and it has a molecular weight of approximately 144.15 g/mol. The compound is known for its diverse applications across various fields, including medicinal chemistry, agriculture, and materials science .

  • No information regarding the mechanism of action or potential biological activity exists.
  • Due to the lack of research, safety information on this compound is unavailable.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.
  • Reduction: Reduction reactions can be achieved with lithium aluminum hydride, producing thiol derivatives.
  • Substitution: Nucleophilic substitution can occur at the carboxylic acid group, allowing the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alcohols and amines in the presence of catalysts .

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid exhibits significant biological activities:

  • Antimicrobial Properties: The compound has been shown to possess antimicrobial and antifungal properties, making it a candidate for pharmaceutical development.
  • Anticancer Potential: Research indicates its potential as an anticancer agent due to its ability to inhibit enzymes critical for cancer cell proliferation, such as DNA gyrase and topoisomerase .

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of thiosemicarbazide derivatives. A common synthetic route includes:

  • Reaction of Thiosemicarbazide: Thiosemicarbazide is reacted with carboxylic acid derivatives under acidic or basic conditions.
  • Use of Dehydrating Agents: Phosphorus oxychloride or polyphosphoric acid is often employed to facilitate the cyclization process.
  • Industrial Production: In industrial settings, continuous flow processes may be utilized to enhance yield and efficiency through optimized reaction conditions .

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid has a variety of applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
  • Agriculture: The compound is used in the synthesis of agrochemicals.
  • Materials Science: Its unique electronic properties make it valuable in developing new materials .

The mechanism of action for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound inhibits critical enzymes involved in DNA replication and cell division.
  • Pathway Interference: It may disrupt nucleic acid and protein synthesis pathways, leading to inhibited cell growth and proliferation .

Several compounds share structural similarities with 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
1,3,4-ThiadiazoleC3_3H3_3N3_3SBasic structure without carboxylic function
5-Ethyl-1,3,4-thiadiazoleC5_5H6_6N2_2SEthyl substitution at position 5
2-Carboxylic Acid DerivativesVariesVariations in functional groups affecting reactivity

These compounds differ primarily in their substituents and functional groups which influence their reactivity and biological activity. The presence of the carboxylic acid group in 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid enhances its solubility and biological interactions compared to its analogs .

Molecular Parameters

Chemical Formula and Molecular Weight

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₄H₄N₂O₂S [1] [2] [3]. The compound exhibits a molecular weight of 144.15 grams per mole, as determined through computational analysis by PubChem database systems [2] [4]. The exact mass of the molecule is calculated to be 143.99934855 daltons, with the monoisotopic mass maintaining the same value [2]. This molecular weight classification places the compound within the range of small organic molecules suitable for various chemical applications .

The chemical structure incorporates both sulfur and nitrogen heteroatoms within a five-membered ring system . The topological polar surface area measures 91.3 square angstroms, indicating significant polarity due to the presence of multiple electronegative atoms [2] [4]. The compound contains nine heavy atoms, contributing to its structural complexity and potential for intermolecular interactions [2].

ParameterValueSource
Chemical FormulaC₄H₄N₂O₂SPubChem/NIST [1] [2]
Molecular Weight (g/mol)144.15PubChem 2.2 [2]
Exact Mass (Da)143.99934855PubChem 2.2 [2]
Monoisotopic Mass (Da)143.99934855PubChem 2.2 [2]
Topological Polar Surface Area (Ų)91.3Cactvs 3.4.8.18 [2]
Heavy Atom Count9PubChem [2]
Hydrogen Bond Donor Count1Cactvs 3.4.8.18 [2]
Hydrogen Bond Acceptor Count5Cactvs 3.4.8.18 [2]

Ring Structure and Substituent Configuration

The core structure of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid consists of a 1,3,4-thiadiazole ring, which represents a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom [6] [7]. The thiadiazole ring adopts a planar configuration, as evidenced by crystallographic studies of related compounds [8] [9]. The ring system exhibits aromatic character through electron delocalization, although the carbon-sulfur distances are significantly longer than those observed in thiophenes [8].

The substituent configuration includes a methyl group attached at position 5 of the thiadiazole ring and a carboxylic acid functional group at position 2 [1] [2] [3]. The carboxylic acid group consists of a carbonyl carbon bonded to both a hydroxyl group and the thiadiazole ring system [10] [11]. The carbon atom in the carboxyl group exhibits sp² hybridization, resulting in a trigonal planar geometry with bond angles approximately 120 degrees [10] [11].

The SMILES notation for the compound is CC1=NN=C(S1)C(=O)O, which illustrates the connectivity pattern within the molecule [2] [3]. The InChI key JQLASBNYQPPBCN-UHFFFAOYSA-N provides a unique identifier for the compound structure [2] [4]. The rotatable bond count is limited to one, corresponding to the carboxylic acid group, which can adopt different orientations relative to the ring plane [2].

Bond Lengths and Angles

Crystallographic investigations of 1,3,4-thiadiazole derivatives reveal characteristic bond lengths and angles within the ring system [8] [12] [9]. The carbon-sulfur bond lengths in thiadiazole rings typically range from 1.735 to 1.745 angstroms, as observed in 2-amino-1,3,4-thiadiazole structures [8]. The carbon-nitrogen bond lengths within the ring system measure between 1.323 and 1.356 angstroms, indicating partial double bond character due to aromatic delocalization [8] [12].

The nitrogen-nitrogen bond length in 1,3,4-thiadiazole systems is approximately 1.390 angstroms [8]. This distance reflects the single bond nature of the N-N connection within the heterocyclic framework [9]. The carboxylic acid functional group exhibits characteristic bond lengths, with the carbon-oxygen double bond measuring approximately 1.21 angstroms and the carbon-hydroxyl single bond extending to 1.30 angstroms [13] [14].

The angular geometry within the thiadiazole ring is constrained by the five-membered ring structure [8] [12]. The carbon-sulfur-carbon bond angle typically measures between 86.6 and 90.0 degrees, representing a significant deviation from tetrahedral geometry due to ring strain [8] [15]. The nitrogen-nitrogen-carbon bond angles range from 113.0 to 113.7 degrees, while the sulfur-carbon-nitrogen angles span 113.9 to 114.8 degrees [8] [9].

Bond/AngleTypical ValueReference Structure
C-S bond length (Å)1.735-1.7452-amino-1,3,4-thiadiazole derivatives [8]
C-N bond length (Å)1.323-1.3561,3,4-thiadiazole ring system [8] [12]
N-N bond length (Å)1.390thiadiazole N-N bond [8]
C=O bond length (Å)1.21carboxylic acid C=O [13] [14]
C-OH bond length (Å)1.30carboxylic acid C-OH [13]
C-S-C bond angle (°)86.6-90.0thiadiazole ring constraint [8] [15]
N-N-C bond angle (°)113.0-113.7N-N-C angle in ring [8] [9]
S-C-N bond angle (°)113.9-114.8heterocycle S-C-N [8] [9]

Conformational Analysis

Crystal Structure Determination

Crystal structure determinations of 1,3,4-thiadiazole derivatives have been accomplished through single-crystal X-ray diffraction methods [6] [16] [17]. These compounds typically crystallize in various space groups, with monoclinic and orthorhombic systems being commonly observed [16] [18]. The crystal packing arrangements are influenced by intermolecular hydrogen bonding interactions, particularly involving the amino and carboxylic acid functional groups [16] [17].

Crystallographic studies reveal that thiadiazole derivatives can adopt different conformational states within the solid state [6]. The molecular geometry is stabilized through intramolecular hydrogen bonds, such as those formed between hydroxyl groups and nitrogen atoms of the thiadiazole ring [16]. The planar nature of the thiadiazole ring system is maintained in crystal structures, with torsion angles within the five-membered ring typically approaching zero degrees [12] [19].

Temperature-dependent crystallographic studies conducted at 120 Kelvin have provided enhanced resolution for bond length and angle determinations [8]. The use of low-temperature conditions reduces thermal motion effects, allowing for more precise structural parameter measurements [8] [9]. Crystal structure refinement procedures typically achieve R-factors below 0.06, indicating high-quality structure determinations [8] [16].

3D Molecular Geometry

The three-dimensional molecular geometry of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid exhibits a predominantly planar configuration [20] [18] [19]. Density functional theory calculations at the B3LYP level with 6-31G(d,p) and higher basis sets have been employed to optimize the molecular geometry [20] [18] [19]. These computational studies confirm the planar nature of the thiadiazole ring system, with dihedral angles approaching zero degrees [19].

The carboxylic acid functional group adopts a coplanar arrangement with the thiadiazole ring, facilitating conjugation between the carbonyl system and the aromatic heterocycle [20] [10]. The methyl substituent at position 5 lies in the plane of the ring system, with the carbon-carbon bond exhibiting typical single bond characteristics [20]. Molecular electrostatic potential calculations reveal regions of electron density concentration around the nitrogen and oxygen atoms [18] [19].

Conformational analysis through computational methods indicates that the molecule exists primarily in a single stable conformation due to the rigidity of the ring system [20] [21]. The rotational barrier around the carboxylic acid group is relatively low, allowing for some flexibility in the orientation of the hydroxyl group [21]. Three-dimensional structure visualizations demonstrate the spatial arrangement of functional groups and their potential for intermolecular interactions [22] [23].

Stereochemical Considerations

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid does not contain any stereogenic centers, as confirmed by computational analysis indicating zero defined atom stereocenters [2]. The planar nature of the thiadiazole ring system precludes the formation of chiral centers within the heterocyclic framework [20] [7]. The absence of stereoisomerism simplifies the compound's chemical behavior and eliminates concerns regarding enantiomeric purity [2].

The molecular symmetry elements present in the structure contribute to its stereochemical simplicity [6] [17]. The compound exhibits C₁ point group symmetry, with no mirror planes or rotation axes beyond the identity operation [20]. This symmetry classification is consistent with the substitution pattern on the thiadiazole ring, where the methyl and carboxylic acid groups are positioned at non-equivalent sites [17].

Melting and Boiling Points

Current literature indicates that specific melting and boiling point data for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid are not readily available in published sources [1] [3]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior.

The closely related isomer 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid exhibits a melting point of 169-173°C with decomposition [4], while the predicted boiling point is 315.2±34.0°C [4]. Another related compound, 2-Mercapto-5-methyl-1,3,4-thiadiazole, demonstrates a melting point of 185-188°C and a predicted boiling point of 182.9±23.0°C [5] [6].
The absence of specific thermal data for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid may be attributed to its tendency to undergo thermal decomposition before reaching its melting point, a characteristic behavior observed in many carboxylic acid-containing thiadiazole derivatives [7].

Solubility Profile

The solubility characteristics of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid are not extensively documented in available literature. However, the presence of the carboxylic acid functional group significantly influences its solubility behavior, particularly in polar solvents and under varying pH conditions .

Related thiadiazole compounds provide valuable comparative data. The compound 2-Mercapto-5-methyl-1,3,4-thiadiazole demonstrates water solubility of 2 g/100 mL and solubility in chloroform at 10 mg/mL [5] [6]. The structurally similar 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid shows slight solubility in aqueous base and good solubility in dimethyl sulfoxide [4].

The carboxylic acid group in 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is expected to enhance water solubility under basic conditions through ionization, while maintaining limited solubility in neutral aqueous media [9]. The compound likely exhibits pH-dependent solubility characteristics typical of carboxylic acids, with increased solubility at higher pH values due to deprotonation of the carboxyl group .

Partition Coefficients

The partition coefficient (LogP) for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid has been calculated as 0.54470 [1], indicating moderate hydrophilic character. This value suggests that the compound has a slight preference for aqueous phases over organic solvents, which is consistent with the presence of the polar carboxylic acid group.

The polar surface area of the compound is reported as 91.32 Ų [1], which falls within the range typically associated with compounds having moderate membrane permeability. This relatively high polar surface area is attributed to the nitrogen atoms in the thiadiazole ring and the carboxylic acid functional group [1].

Acid-Base Properties

pKa Determination

Specific pKa values for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid are not available in the current literature. However, comparative analysis with related compounds provides insight into expected acidity. The isomeric compound 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid has a predicted pKa of 1.33±0.37 [4], indicating strong acidity comparable to other aromatic carboxylic acids.

The acidity of thiadiazole carboxylic acids is enhanced by the electron-withdrawing effect of the heterocyclic ring system. The nitrogen atoms in the thiadiazole ring contribute to the stabilization of the carboxylate anion through resonance and inductive effects, resulting in stronger acidity compared to simple aliphatic carboxylic acids [10].

Ionization Behavior

The ionization behavior of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is governed by the carboxylic acid functional group, which acts as a Brønsted acid. The compound is expected to exist predominantly in its ionized form at physiological pH (7.4), given the predicted low pKa value based on structural analogs [11].

The thiadiazole ring system influences the ionization behavior through its electron-deficient nature. The ring's aromaticity and the presence of electronegative nitrogen atoms contribute to the stabilization of the conjugate base, facilitating proton dissociation from the carboxylic acid group [12].

Under strongly basic conditions, the thiadiazole ring itself may undergo nucleophilic attack, leading to ring opening and decomposition. This behavior is characteristic of 1,3,4-thiadiazole derivatives and limits their stability in highly alkaline environments [13] [12].

Stability Parameters

Thermal Stability

The thermal stability of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid follows general patterns observed for thiadiazole derivatives. Most compounds in this class demonstrate thermal stability up to temperatures ranging from 200-275°C before decomposition occurs [14].

Thermal decomposition of thiadiazole compounds typically involves ring fragmentation with the formation of various products including hydrogen cyanide, carbon disulfide, and sulfur-containing fragments [15] [16]. The specific decomposition pathway for 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid would likely involve decarboxylation as an initial step, followed by ring fragmentation at elevated temperatures.

Studies on related compounds indicate that the presence of carboxylic acid groups can lead to decarboxylation at temperatures lower than ring decomposition, potentially occurring around 150-200°C [17]. This behavior is consistent with the thermal instability of many aromatic carboxylic acids.

Photochemical Properties

The photochemical behavior of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is expected to follow patterns observed for thiadiazole derivatives. These compounds typically absorb ultraviolet radiation in the range of 260-400 nm, with the thiadiazole ring system serving as the primary chromophore [18].

UV irradiation of thiadiazole compounds can lead to photolysis with ring opening and formation of various photoproducts [19]. The photochemical stability is generally poor under prolonged UV exposure, with decomposition occurring through mechanisms involving excited state chemistry and radical formation.

The absorption characteristics of thiadiazole derivatives in the UV-visible region are influenced by the electron-deficient nature of the ring system and the presence of heteroatoms. Compounds typically show absorption bands around 290-325 nm, attributed to π→π* transitions within the aromatic system [18].

Oxidative Stability

The oxidative stability of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is influenced by the presence of the sulfur atom in the heterocyclic ring. Thiadiazole derivatives are generally susceptible to oxidation, particularly at the sulfur center, which can lead to the formation of sulfoxides and sulfones .

Oxidation reactions can be promoted by various oxidizing agents including hydrogen peroxide, potassium permanganate, and molecular oxygen under appropriate conditions . The oxidation typically occurs at the sulfur atom, resulting in the formation of thiadiazole-1-oxide or thiadiazole-1,1-dioxide derivatives.

The methyl substituent at the 5-position and the carboxylic acid group at the 2-position are expected to influence the oxidation behavior. The electron-withdrawing effect of the carboxylic acid group may enhance the susceptibility of the sulfur atom to oxidation, while the methyl group provides a potential site for radical-mediated oxidation processes [20].

XLogP3

0.6

Wikipedia

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

Dates

Last modified: 08-16-2023

Explore Compound Types